(2E)-Octadecenal
Overview
Description
(2E)-Octadecenal, also known as (E)-(2E)-Octadecenal, is an organic compound with the molecular formula C18H34O. It is a long-chain aldehyde that plays a significant role in various chemical and biological processes. This compound is characterized by its unsaturated nature, containing a double bond between the second and third carbon atoms in its 18-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-Octadecenal can be achieved through several methods. One common approach involves the multi-step reaction starting from 1-bromopentadecane. The process includes the following steps:
Lithium diisopropylamide (LDA) and hexamethylphosphoramide (HMPA): in tetrahydrofuran (THF) at -78°C.
Tetrafluoroboric acid (50%): in dichloromethane (CH2Cl2) and water, followed by heating for 7 hours.
Sodium bicarbonate (NaHCO3): in THF and water, followed by heating for 4 hours.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of oleic acid or its derivatives. This process can be catalyzed by various oxidizing agents, such as potassium permanganate or chromium trioxide, under controlled conditions to yield the desired aldehyde.
Chemical Reactions Analysis
Types of Reactions: (2E)-Octadecenal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-octadecanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2-octadecenol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-Octadecanoic acid.
Reduction: 2-Octadecenol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
(2E)-Octadecenal has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It plays a role in the study of lipid metabolism and signaling pathways.
Medicine: Research has explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of (2E)-Octadecenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amino groups in proteins, affecting their structure and function. It also participates in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
(2E)-Octadecenal can be compared with other long-chain aldehydes, such as:
2-Decenal: A shorter chain aldehyde with similar chemical properties but different biological activities.
2-Dodecenal: Another long-chain aldehyde with distinct applications in flavor and fragrance industries.
Uniqueness: this compound’s unique structure, with its specific double bond position, imparts distinct chemical reactivity and biological activity compared to other aldehydes. Its long carbon chain also makes it a valuable intermediate in various industrial processes .
Properties
IUPAC Name |
(E)-octadec-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h16-18H,2-15H2,1H3/b17-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQSSWHOKBCJFA-WUKNDPDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51534-37-3, 56554-96-2 | |
Record name | (2E)-2-Octadecenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51534-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Octadecenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056554962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Octadecenal, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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